Cas no 139493-54-2 (Chryseno[3,4-b]oxirene-1,2-diol,1,2,2a,3a-tetrahydro-4,8-dimethyl-, (1R,2S,2aS,3aR)-rel-)

Chryseno[3,4-b]oxirene-1,2-diol,1,2,2a,3a-tetrahydro-4,8-dimethyl-, (1R,2S,2aS,3aR)-rel- structure
139493-54-2 structure
Product Name:Chryseno[3,4-b]oxirene-1,2-diol,1,2,2a,3a-tetrahydro-4,8-dimethyl-, (1R,2S,2aS,3aR)-rel-
Numero CAS:139493-54-2
MF:C20H18O3
MW:306.355125904083
CID:201710
PubChem ID:132242
Update Time:2025-04-19

Chryseno[3,4-b]oxirene-1,2-diol,1,2,2a,3a-tetrahydro-4,8-dimethyl-, (1R,2S,2aS,3aR)-rel- Proprietà chimiche e fisiche

Nomi e identificatori

    • Chryseno[3,4-b]oxirene-1,2-diol,1,2,2a,3a-tetrahydro-4,8-dimethyl-, (1R,2S,2aS,3aR)-rel-
    • CCRIS 4106
    • (+/-)-anti-1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydro-5,9-dimethylchrysene
    • (+-)-anti-1,2-Dihydroxy-3,4-epoxy-1,2,3,4-tetrahydro-5,9-dimethylchrysene
    • (7S,8R,8aR,9aS)-3,10-dimethyl-7,8,8a,9a-tetrahydrochryseno[3,4-b]oxirene-7,8-diol
    • 1,2-Dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene
    • UNII-U82I34SGNO
    • U82I34SGNO
    • 1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydro-5,9-dimethylchrysene
    • 1,2-DIHYDROXY-3,4-EPOXY-1,2,3,4-TETRAHYDRO-5,9-DIMETHYLCHRYSENE, ANTI-(+/-)-
    • Q27290804
    • DTXSID50930489
    • CHRYSENO(3,4-B)OXIRENE-1,2-DIOL, 1,2,2A,3A-TETRAHYDRO-4,8-DIMETHYL-, (1R,2S,2AS,3AR)-REL-
    • 3,10-Dimethyl-7,8,8a,9a-tetrahydrochryseno[3,4-b]oxirene-7,8-diol
    • 139493-54-2
    • (3S,5R,6R,7S)-14,19-dimethyl-4-oxapentacyclo[9.8.0.02,8.03,5.012,17]nonadeca-1(11),2(8),9,12(17),13,15,18-heptaene-6,7-diol
    • CHRYSENO(3,4-B)OXIRENE-1,2-DIOL, 1,2,2A,3A-TETRAHYDRO-4,8-DIMETHYL-, (1.ALPHA.,2.BETA.,2A.ALPHA.,3A.ALPHA.)-(+/-)-
    • Inchi: 1S/C20H18O3/c1-9-3-4-11-8-10(2)15-12(14(11)7-9)5-6-13-16(15)19-20(23-19)18(22)17(13)21/h3-8,17-22H,1-2H3/t17-,18+,19-,20+/m0/s1
    • Chiave InChI: VDTWCECJCOQWJE-ZGXWSNOMSA-N
    • Sorrisi: O1[C@H]2C3C4C(C)=CC5C=CC(C)=CC=5C=4C=CC=3[C@@H]([C@H]([C@@H]12)O)O

Proprietà calcolate

  • Massa esatta: 306.125594
  • Massa monoisotopica: 306.125594
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 23
  • Conta legami ruotabili: 0
  • Complessità: 480
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: 3
  • Superficie polare topologica: 53

Proprietà sperimentali

  • Densità: 1.387
  • Punto di ebollizione: 580.4°Cat760mmHg
  • Punto di infiammabilità: 304.8°C
  • Indice di rifrazione: 1.763

Chryseno[3,4-b]oxirene-1,2-diol,1,2,2a,3a-tetrahydro-4,8-dimethyl-, (1R,2S,2aS,3aR)-rel- Letteratura correlata

Fornitori consigliati
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.